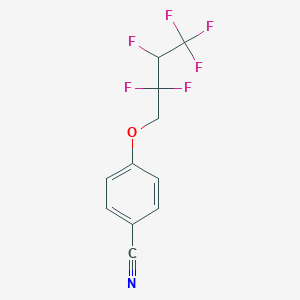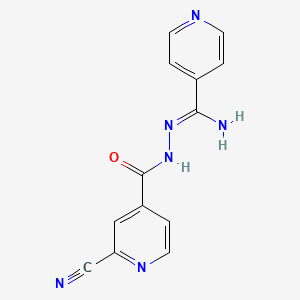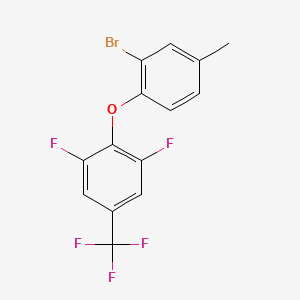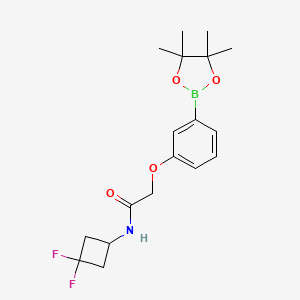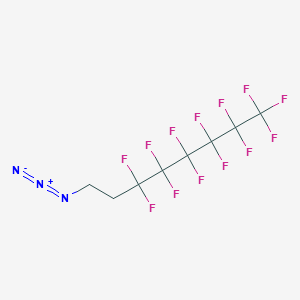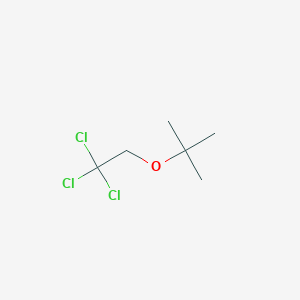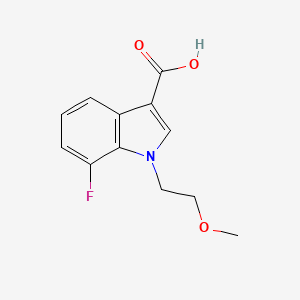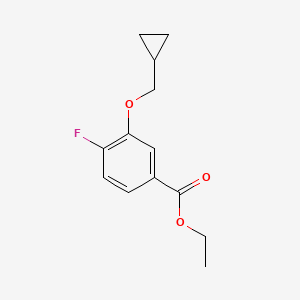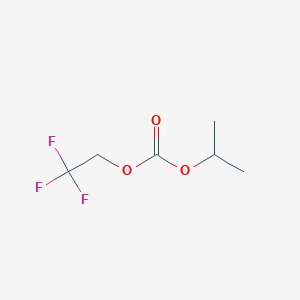
Isopropyl 2,2,2-trifluoroethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C6H9F3O3. It is a clear, colorless liquid that is used in various scientific and industrial applications. The compound is known for its unique chemical properties, which include high thermal stability and resistance to oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of isopropyl alcohol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including the use of catalysts and temperature regulation .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and other by-products.
Reduction: It can be reduced to form isopropyl alcohol and 2,2,2-trifluoroethanol.
Substitution: The carbonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Isopropyl alcohol and 2,2,2-trifluoroethanol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of non-flammable liquid electrolytes for batteries
Mecanismo De Acción
The mechanism by which isopropyl 2,2,2-trifluoroethyl carbonate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can act as a co-solvent, stabilizing the transition states of reactions and facilitating the formation of desired products. In battery applications, it helps to improve the cycling performance and reduce parasitic reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,2,2-trifluoroethyl carbonate
- Methyl 2,2,2-trifluoroethyl carbonate
- Propyl 2,2,2-trifluoroethyl carbonate
Uniqueness
Isopropyl 2,2,2-trifluoroethyl carbonate is unique due to its specific combination of thermal stability and resistance to oxidation. Compared to ethyl and methyl analogs, it offers better performance in high-temperature applications and greater resistance to chemical degradation .
Propiedades
Fórmula molecular |
C6H9F3O3 |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
propan-2-yl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H9F3O3/c1-4(2)12-5(10)11-3-6(7,8)9/h4H,3H2,1-2H3 |
Clave InChI |
QUQCRUKNKKCXKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


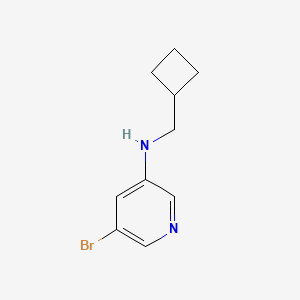

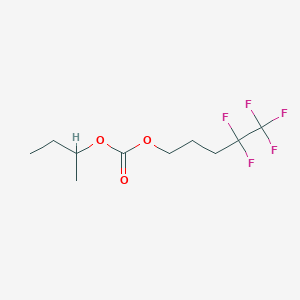
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)
